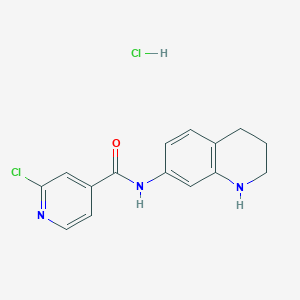![molecular formula C14H26N2O2 B2562454 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide CAS No. 2415533-82-1](/img/structure/B2562454.png)
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is a chemical compound with the molecular formula C12H23NO2. It is characterized by the presence of a pyrrolidine ring, an oxane ring, and a propanamide group.
Preparation Methods
The synthesis of 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 1-(oxan-4-yl)pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the design of drugs targeting the central nervous system.
Materials Science: This compound is explored for its potential use in the synthesis of polymers and other advanced materials due to its unique structural features.
Biological Studies: It serves as a model compound in studies investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the oxane ring contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system under investigation .
Comparison with Similar Compounds
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide can be compared with other similar compounds, such as:
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide: This compound has a butanamide group instead of a propanamide group, which can affect its chemical reactivity and biological activity.
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide: The acetamide derivative has different physicochemical properties and may exhibit distinct biological effects.
2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pentanamide: This compound has a pentanamide group, which can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
2,2-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)13(17)15-11-4-7-16(10-11)12-5-8-18-9-6-12/h11-12H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDKINIXZOESPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methoxybenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2562371.png)


![3-(4-fluorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2562377.png)
methanone](/img/structure/B2562378.png)
![9-benzyl-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2562381.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2562383.png)






